1-(4-Chlorophenyl)piperazine Hydrochloride (CAS 13078-12-1) is a highly stable, crystalline arylpiperazine building block widely utilized in medicinal chemistry and pharmaceutical manufacturing. As the hydrochloride salt of para-chlorophenylpiperazine, it provides a robust chemical scaffold for developing central nervous system (CNS) agents, particularly selective D2 and 5-HT receptor ligands. Its high melting point of 277°C and strong solubility in polar protic solvents make it a targeted intermediate for industrial scale-up, offering improved handling and processability compared to its free base counterpart .
Substituting 1-(4-Chlorophenyl)piperazine Hydrochloride with its free base or positional isomers (such as mCPP) leads to critical failures in both manufacturing workflows and pharmacological targeting. The free base form suffers from poor environmental stability and handling difficulties, complicating the stoichiometric precision required in bulk synthesis . Furthermore, substituting with the meta-chloro isomer (mCPP) drastically alters the pharmacological profile of downstream active pharmaceutical ingredients (APIs), often introducing unwanted 5-HT2C agonism and psychoactive off-target effects . The exact para-chloro substitution is mandatory to dictate specific steric and electronic interactions in target binding pockets, making isomers strictly non-interchangeable.
1-(4-Chlorophenyl)piperazine Hydrochloride exhibits a high melting point of 277°C (with decomposition), forming a stable, free-flowing crystalline powder. In contrast, the un-salified free base form is typically a low-melting solid or viscous oil that is highly susceptible to environmental degradation and oxidation . This thermal stability ensures that the HCl salt can be stored at room temperature without inert gas protection, allowing for highly precise stoichiometric weighing during bulk pharmaceutical manufacturing.
| Evidence Dimension | Melting point and physical state |
| Target Compound Data | 277°C (dec.), stable crystalline powder |
| Comparator Or Baseline | pCPP Free base (low-melting solid/oil, oxidation-prone) |
| Quantified Difference | >200°C difference in thermal transition points; transition from unstable oil to stable powder |
| Conditions | Standard ambient storage and handling |
A stable crystalline powder eliminates the need for specialized storage and ensures accurate molar dosing in scale-up synthesis.
The para-chloro substitution of pCPP HCl provides distinct steric and electronic properties compared to its meta-chloro analog (mCPP). While mCPP is a well-known, potent 5-HT2C receptor agonist often associated with psychoactive properties, pCPP serves as a crucial building block for synthesizing selective D2 receptor ligands and non-psychoactive derivatives . The linear geometry of the para-substitution fundamentally alters how downstream APIs interact with target binding pockets, making the isomers strictly non-interchangeable in structure-activity relationship (SAR) optimization.
| Evidence Dimension | Pharmacological trajectory of downstream derivatives |
| Target Compound Data | Para-chloro substitution (linear steric profile, D2 ligand precursor) |
| Comparator Or Baseline | mCPP (meta-chloro substitution, 5-HT2C agonist precursor) |
| Quantified Difference | Complete shift in receptor affinity profile of synthesized APIs |
| Conditions | Structure-activity relationship (SAR) profiling in medicinal chemistry |
Using the exact para-isomer is mandatory to avoid unwanted psychoactive off-target effects and achieve the desired therapeutic profile.
The hydrochloride salt form of 1-(4-Chlorophenyl)piperazine demonstrates high solubility in polar protic solvents such as methanol and acidic aqueous solutions, whereas the free base is highly lipophilic and insoluble in water . This solubility differential is critical for process chemistry, as it enables the use of the HCl salt in biphasic reaction setups and simplifies downstream purification through straightforward acid-base extraction cycles, significantly reducing solvent waste and processing time.
| Evidence Dimension | Aqueous and polar solvent solubility |
| Target Compound Data | Highly soluble in methanol and aqueous acids (e.g., 1 mg/mL in methanol reference standards) |
| Comparator Or Baseline | pCPP Free base (water-insoluble) |
| Quantified Difference | Enables aqueous-phase partitioning and polar solvent compatibility |
| Conditions | Standard process chemistry purification protocols |
Enhanced solubility in polar solvents streamlines synthesis workflows and reduces the cost of downstream purification.
Due to its specific para-chloro regiochemistry, pCPP HCl is the required starting material for synthesizing selective D2 receptor ligands and specific serotonin receptor modulators where the meta-chloro analog would introduce unwanted 5-HT2C agonism .
The high thermal stability (melting point 277°C) and crystalline nature of the hydrochloride salt make it highly suitable for bulk manufacturing of pharmaceutical intermediates, ensuring precise stoichiometric additions without the handling issues associated with the free base .
Its robust solubility in methanol and acidic solutions allows process chemists to design efficient biphasic reaction systems and streamline purification via acid-base extraction, reducing overall production costs and solvent usage .
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